4-Benzoylpiperazine-1-carbothioamide
Description
4-Benzoylpiperazine-1-carbothioamide is a 1,4-disubstituted piperazine derivative featuring a benzoyl (aromatic ketone) group at the 4-position and a carbothioamide (-NHC(S)NH2) moiety at the 1-position. Piperazine derivatives are renowned for their diverse pharmacological activities, including CNS modulation, antimicrobial, and anticancer effects .
Properties
Molecular Formula |
C12H15N3OS |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
4-benzoylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C12H15N3OS/c13-12(17)15-8-6-14(7-9-15)11(16)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,13,17) |
InChI Key |
JDAAWXQGALVWJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substitution Patterns and Functional Groups
The biological and physicochemical properties of piperazine derivatives are highly dependent on substituents. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Physicochemical Properties
- Solubility : Compounds with polar groups (e.g., pyridine in ) exhibit higher aqueous solubility, whereas lipophilic groups (e.g., benzyl in ) favor membrane permeability .
- Stability : Electron-withdrawing substituents (e.g., benzoyl, nitro) resist oxidation but may hydrolyze under acidic/basic conditions. Benzodioxol () and furan () rings improve metabolic stability .
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